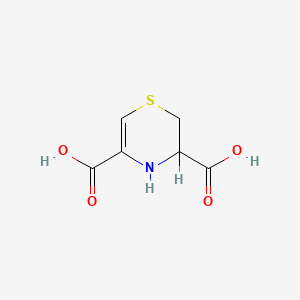

3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S/c8-5(9)3-1-12-2-4(7-3)6(10)11/h1,4,7H,2H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFNRZOFABOFSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=CS1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401006764 | |

| Record name | 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401006764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86360-62-5 | |

| Record name | 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086360625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401006764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic Acid from L-cysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 3,4-dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid, a heterocyclic compound of interest in medicinal chemistry, starting from the readily available amino acid L-cysteine. While a direct, established protocol for this specific synthesis is not widely documented, this paper provides a detailed, theoretically grounded experimental approach based on the well-known Michael addition reaction. The proposed synthesis involves the reaction of L-cysteine with maleic acid or its anhydride. This document offers comprehensive, albeit hypothetical, experimental protocols, discusses potential challenges such as side reactions and isomerism, and details the necessary analytical methods for product characterization. The information presented herein serves as a foundational resource for researchers aiming to develop a validated synthesis for this target molecule.

Introduction

3,4-Dihydro-2H-1,4-thiazine derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities. The incorporation of both sulfur and nitrogen atoms in a six-membered ring provides a unique scaffold for the development of novel therapeutic agents. The target molecule, this compound, is of particular interest due to the presence of two carboxylic acid moieties, which can serve as handles for further chemical modification or as key interacting groups with biological targets.

The synthesis of this class of compounds often involves the reaction of a thiol-containing molecule with a suitable electrophile. L-cysteine, a naturally occurring amino acid, presents an ideal starting material as it possesses both a nucleophilic thiol group and an amino group, which can participate in cyclization reactions. This guide proposes a synthetic route based on the reaction of L-cysteine with maleic acid or maleic anhydride, leveraging the principles of Michael addition and subsequent cyclization.

Proposed Synthetic Pathway

The proposed synthesis of this compound from L-cysteine is envisioned to proceed via a tandem Michael addition-cyclization reaction sequence. The key starting materials are L-cysteine and maleic acid (or maleic anhydride). The reaction is anticipated to occur in two main steps:

-

Michael Addition: The nucleophilic thiol group of L-cysteine attacks one of the electrophilic carbons of the double bond in maleic acid. This reaction is typically favored at a pH range of 6.5-7.5, where the thiol group is sufficiently deprotonated to act as a potent nucleophile.[1]

-

Intramolecular Cyclization: Following the initial Michael addition, the amino group of the cysteine moiety is poised to attack the remaining carboxylic acid group (or the ester intermediate if maleic anhydride is used and the reaction is not fully hydrolyzed), leading to the formation of the six-membered dihydrothiazine ring.

It is crucial to control the reaction conditions, particularly the pH, to favor the desired reaction pathway and minimize potential side reactions, such as the reaction of the amino group as the primary nucleophile.

Detailed Experimental Protocols (Proposed)

The following protocols are proposed based on analogous reactions reported in the literature for the reaction of thiols with maleimides and maleic anhydride.[2][3][4] Experimental validation and optimization are required.

Synthesis of this compound

Materials:

-

L-cysteine

-

Maleic anhydride (or Maleic acid)

-

Sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl), 1 M

-

Deionized water

-

Diethyl ether (or Ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-cysteine (1.0 eq) in deionized water. Adjust the pH of the solution to approximately 7.0 by the slow addition of a saturated sodium bicarbonate solution.

-

Addition of Maleic Anhydride: In a separate beaker, dissolve maleic anhydride (1.1 eq) in a minimal amount of a water-miscible solvent like diethyl ether.[4] Add this solution dropwise to the L-cysteine solution at room temperature with vigorous stirring.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system. The disappearance of the starting materials will indicate the progression of the reaction.

-

Workup:

-

Once the reaction is complete, acidify the reaction mixture to a pH of approximately 2-3 with 1 M HCl. This will protonate the carboxylic acid groups and precipitate the product.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., water/ethanol mixture).

Data Presentation

As this is a proposed synthesis, experimental data is not available. However, the expected and known properties of the target molecule are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 86360-62-5 | [5][6] |

| Molecular Formula | C₆H₇NO₄S | [5][6] |

| Molecular Weight | 189.19 g/mol | [5][6] |

| IUPAC Name | This compound | [6] |

| Canonical SMILES | C1C(NC(=CS1)C(=O)O)C(=O)O | [6] |

Table 2: Proposed Spectroscopic Data for Product Characterization

| Spectroscopic Technique | Expected Key Signals |

| ¹H NMR | Signals corresponding to the protons on the thiazine ring, the vinyl proton, and the amine proton. The chemical shifts and coupling constants would be characteristic of the dihydrothiazine ring structure. |

| ¹³C NMR | Resonances for the two carboxylic acid carbons, the sp² carbons of the double bond, and the sp³ carbons of the saturated portion of the ring. |

| FT-IR (cm⁻¹) | Broad O-H stretch from the carboxylic acids, N-H stretch from the amine, C=O stretch from the carboxylic acids, and C=C stretch. |

| Mass Spectrometry (ESI-) | A molecular ion peak corresponding to [M-H]⁻ at m/z 188.00. |

Mandatory Visualizations

Reaction Pathway

Caption: Proposed reaction pathway for the synthesis.

Experimental Workflow

Caption: Proposed experimental workflow diagram.

Potential Challenges and Considerations

-

Isomerization and Side Reactions: The reaction between L-cysteine and maleimide derivatives has been shown to sometimes result in a mixture of isomers, where the addition occurs through the amino group instead of the thiol group.[2][3] While the thiol addition is generally favored at neutral pH, the formation of byproducts is a possibility that needs to be considered during purification and characterization.

-

pH Control: Maintaining the optimal pH is critical. At lower pH, the nucleophilicity of the thiol group is reduced, slowing down the reaction. At higher pH, the amino group becomes more nucleophilic, potentially leading to undesired side reactions.

-

Reaction Solvent: The choice of solvent can influence the reaction rate and selectivity. While aqueous conditions are often used for reactions with amino acids, the use of co-solvents may be necessary to improve the solubility of the reactants.[4]

Conclusion

This technical guide provides a comprehensive, though theoretical, framework for the synthesis of this compound from L-cysteine and maleic anhydride. The proposed methodology, based on established chemical principles, offers a solid starting point for researchers in the field. The provided experimental protocols, data tables, and workflow diagrams are intended to facilitate the practical implementation and further development of this synthesis. Successful execution of this proposed route would provide valuable access to a promising heterocyclic scaffold for applications in drug discovery and development. Further experimental work is necessary to validate and optimize the described procedures.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C6H7NO4S | CID 135203 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Chemical and Physical Properties of 3,4-Dihydroxy-trans-cinnamic Acid (Caffeic Acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dihydroxy-trans-cinnamic acid, commonly known as caffeic acid, is a naturally occurring phenolic compound belonging to the hydroxycinnamic acid class.[1][2][3] It is widely distributed in the plant kingdom, found in an array of fruits, vegetables, coffee, and herbs.[1][3] Caffeic acid and its derivatives are of significant interest to the scientific and pharmaceutical communities due to their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides an in-depth overview of the core chemical and physical properties of 3,4-dihydroxy-trans-cinnamic acid, detailed experimental protocols for their determination, and a summary of its engagement with key cellular signaling pathways.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of 3,4-dihydroxy-trans-cinnamic acid are summarized in the tables below. These properties are crucial for its handling, formulation, and application in various research and development settings.

Table 1: General and Chemical Properties of 3,4-Dihydroxy-trans-cinnamic Acid

| Property | Value |

| Systematic Name | (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid |

| Common Name | Caffeic Acid |

| Molecular Formula | C₉H₈O₄ |

| Molecular Weight | 180.16 g/mol |

| CAS Number | 331-39-5 |

| Appearance | Yellowish crystalline powder or solid.[3] |

| Isomers | Exists in both cis and trans forms, with the trans isomer being more common. |

Table 2: Physical Properties of 3,4-Dihydroxy-trans-cinnamic Acid

| Property | Value |

| Melting Point | 212-214 °C (with decomposition) |

| Solubility | |

| Water | Sparingly soluble in cold water, more soluble in hot water (approx. 0.6 mg/mL in PBS at pH 7.2).[4] |

| Ethanol | Soluble (approx. 25 mg/mL, warm).[4] |

| DMSO | Soluble (approx. 40 mg/mL). |

| DMF | Soluble (approx. 7 mg/mL). |

| Ethyl Acetate | Soluble. |

| Methanol | Soluble.[4] |

| Chloroform | Soluble. |

Table 3: Spectroscopic Data for 3,4-Dihydroxy-trans-cinnamic Acid

| Spectroscopic Technique | Characteristic Peaks/Signals |

| UV-Vis (in Ethanol/Water) | λmax ≈ 325 nm |

| Infrared (IR) | Characteristic bands for O-H, C=O, C=C, and aromatic C-H stretching. |

| ¹H NMR (in DMSO-d₆) | Signals corresponding to aromatic protons, vinylic protons, and hydroxyl protons. |

| ¹³C NMR (in DMSO-d₆) | Resonances for carboxylic acid carbon, aromatic carbons, and vinylic carbons. |

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of 3,4-dihydroxy-trans-cinnamic acid are provided below.

Determination of Melting Point (USP Class I Method)

This protocol is adapted from the United States Pharmacopeia (USP) guidelines for melting range determination.[5][6][7]

Apparatus:

-

Melting point apparatus (capillary method)

-

Capillary tubes (closed at one end)

-

Thermometer calibrated against USP melting point reference standards

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry 3,4-dihydroxy-trans-cinnamic acid is finely powdered using a mortar and pestle.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-4 mm.

-

Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of approximately 10°C per minute until the temperature is about 30°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.

-

UV-Visible Spectroscopy for λmax Determination

This protocol outlines the procedure for determining the maximum absorption wavelength (λmax) of 3,4-dihydroxy-trans-cinnamic acid.[2][8]

Apparatus and Reagents:

-

UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks

-

Pipettes

-

Ethanol and distilled water (as solvent)

-

3,4-dihydroxy-trans-cinnamic acid standard

Procedure:

-

Standard Stock Solution Preparation: An accurately weighed amount of 3,4-dihydroxy-trans-cinnamic acid (e.g., 10 mg) is dissolved in a known volume of solvent (e.g., 100 mL of ethanol:water, 1:9 v/v) to prepare a stock solution.[2]

-

Working Solution Preparation: A dilution of the stock solution is prepared to obtain a final concentration within the linear range of the spectrophotometer (e.g., 5 µg/mL).

-

Spectrophotometric Analysis:

-

The spectrophotometer is zeroed using the solvent as a blank.

-

The absorbance of the working solution is measured over a wavelength range of 200-400 nm.

-

The wavelength at which the maximum absorbance occurs is recorded as λmax. For caffeic acid, this is typically around 325 nm.[8]

-

Infrared (IR) Spectroscopy

This protocol describes the acquisition of an infrared spectrum of 3,4-dihydroxy-trans-cinnamic acid using the KBr pellet method.[9]

Apparatus and Reagents:

-

Fourier-Transform Infrared (FTIR) spectrometer

-

Potassium bromide (KBr), spectroscopy grade

-

Mortar and pestle

-

Pellet press

Procedure:

-

Sample Preparation: A small amount of 3,4-dihydroxy-trans-cinnamic acid (1-2 mg) is mixed with approximately 100-200 mg of dry KBr in a mortar.[9]

-

The mixture is ground to a fine powder.

-

Pellet Formation: The powdered mixture is placed in a pellet press and compressed under high pressure to form a transparent or semi-transparent pellet.

-

Spectral Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.

-

The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for obtaining ¹H and ¹³C NMR spectra of 3,4-dihydroxy-trans-cinnamic acid.

Apparatus and Reagents:

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆)

-

Tetramethylsilane (TMS) as an internal standard

-

3,4-dihydroxy-trans-cinnamic acid sample

Procedure:

-

Sample Preparation: Approximately 5-10 mg of 3,4-dihydroxy-trans-cinnamic acid is dissolved in about 0.5-0.7 mL of deuterated solvent in an NMR tube. A small amount of TMS is added as an internal standard.

-

¹H NMR Spectroscopy:

-

The NMR tube is placed in the spectrometer.

-

The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

The ¹H NMR spectrum is acquired using appropriate parameters (e.g., pulse angle, relaxation delay).

-

-

¹³C NMR Spectroscopy:

-

The spectrometer is tuned to the ¹³C frequency.

-

The ¹³C NMR spectrum is acquired, often using proton decoupling to simplify the spectrum.

-

Determination of Solubility

This protocol outlines a method for determining the solubility of 3,4-dihydroxy-trans-cinnamic acid in various solvents.[10][11][12][13][14]

Apparatus and Reagents:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

UV-Visible spectrophotometer or HPLC

-

Various solvents (e.g., water, ethanol, DMSO)

-

3,4-dihydroxy-trans-cinnamic acid

Procedure:

-

Equilibrium Method: An excess amount of 3,4-dihydroxy-trans-cinnamic acid is added to a known volume of the solvent in a vial.

-

The vial is sealed and placed in a constant temperature shaker or water bath and agitated for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is centrifuged to separate the undissolved solid.

-

A known volume of the supernatant is carefully removed and diluted with a suitable solvent.

-

The concentration of 3,4-dihydroxy-trans-cinnamic acid in the diluted supernatant is determined using a calibrated analytical method such as UV-Visible spectroscopy or HPLC.

-

The solubility is calculated and expressed in units such as mg/mL or mol/L.

Signaling Pathways and Experimental Workflows

3,4-dihydroxy-trans-cinnamic acid exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate its interaction with the NF-κB, STAT3, and AP-1 pathways, as well as a typical experimental workflow for its analysis.

NF-κB Signaling Pathway Inhibition by 3,4-DHTCA

STAT3 Signaling Pathway Inhibition by 3,4-DHTCA

AP-1 Signaling Pathway Inhibition by 3,4-DHTCA

Experimental Workflow for Western Blot Analysis of Protein Phosphorylation

Conclusion

3,4-dihydroxy-trans-cinnamic acid is a versatile phenolic compound with well-defined chemical and physical properties that underpin its significant biological activities. This guide provides a foundational resource for researchers and professionals in drug development, offering a concise summary of its key characteristics, detailed protocols for its analysis, and an overview of its interactions with important cellular signaling pathways. A thorough understanding of these fundamental properties is essential for the continued exploration and application of caffeic acid in therapeutic and scientific contexts.

References

- 1. benchchem.com [benchchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. uspbpep.com [uspbpep.com]

- 7. thinksrs.com [thinksrs.com]

- 8. Validation of Caffeic Acid in Emulsion by UV-Spectrophotometric Method [article.sapub.org]

- 9. Quantification of Caffeic Acid as Well as Antioxidant and Cytotoxic Activities of Ucuuba (Virola surinamensis) Co-Product Extract to Obtain New Functional and Nutraceutical Foods | MDPI [mdpi.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. www1.udel.edu [www1.udel.edu]

- 14. uobabylon.edu.iq [uobabylon.edu.iq]

Lanthionine Ketimine: A Natural Sulfur Amino Acid Metabolite with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Lanthionine Ketimine (LK) is an endogenous sulfur-containing amino acid metabolite found within the mammalian central nervous system (CNS).[1] Initially identified as a byproduct of the transsulfuration pathway, recent research has unveiled its significant biological activities, positioning it as a molecule of high interest for therapeutic development.[2][3] LK and its cell-penetrating synthetic derivative, Lanthionine Ketimine Ethyl Ester (LKE), exhibit potent neurotrophic, neuroprotective, anti-inflammatory, and antioxidant properties.[2][3] Mechanistically, LK interacts with key intracellular proteins, notably Collapsin Response Mediator Protein-2 (CRMP2), and modulates critical signaling pathways such as the mTORC1 pathway to stimulate autophagy.[1][4] Preclinical studies have demonstrated the therapeutic efficacy of LKE in a wide range of animal models of neurodegenerative diseases and CNS injury, including Amyotrophic Lateral Sclerosis (ALS), Alzheimer's Disease (AD), Parkinson's Disease (PD), Multiple Sclerosis (MS), and spinal cord injury.[2][5][6] This document provides a comprehensive technical overview of the biochemistry, mechanisms of action, and therapeutic potential of Lanthionine Ketimine, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction and Background

Lanthionine, a thioether analogue of cystine, was first isolated from wool in 1941.[7] Its presence in the mammalian brain was later established, where it can be metabolized into the cyclic thioether, Lanthionine Ketimine.[3] The discovery of LK dates back to the work of Doriano Cavallini and his colleagues, who first identified its reduced form in bovine brain extracts in 1985 and later synthesized it.[1][2] For years, LK was considered a metabolic curiosity. However, recent investigations have highlighted its role as a bioactive molecule with significant physiological functions, particularly within the CNS.[3] Its synthetic, more bioavailable ester derivative, LKE, has become a critical tool for exploring these functions in vivo, demonstrating remarkable efficacy in slowing disease progression in various neurological disease models.[2][3]

Biochemistry of Lanthionine Ketimine

Chemical Structure and Properties

Lanthionine Ketimine (IUPAC Name: 3,6-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid) is a cyclic sulfur-containing imino acid with the chemical formula C₆H₇NO₄S and a molar mass of 189.19 g·mol⁻¹.[1] It exists in equilibrium between its ketimine and a more stable enamine tautomer; therefore, a more accurate name is lanthionine ketenamine, though it is still abbreviated as LK.[2]

Biosynthesis and Metabolism

LK is recognized as a metabolite originating from the transsulfuration pathway.[2] Its formation involves a two-step enzymatic process.

-

Formation of Lanthionine : The transsulfuration pathway enzyme, cystathionine-β-synthase (CβS), which typically condenses homocysteine and serine to form cystathionine, can alternatively catalyze a reaction between two molecules of cysteine (eliminating H₂S) or between cysteine and serine to form the thioether amino acid, lanthionine.[1][3]

-

Conversion to Lanthionine Ketimine : Lanthionine serves as a substrate for the pyridoxal 5'-phosphate (PLP)-dependent enzyme glutamine transaminase K (GTK), also known as kynurenine aminotransferase-1 (KAT-1).[2][8] GTK catalyzes the transamination of lanthionine to its corresponding α-keto acid, which then undergoes rapid intramolecular cyclization and dehydration to form LK.[2]

In the brain, LK can be further metabolized by an NAD(P)H-dependent reductase into its reduced form, 1,4-thiomorpholine-3,5-dicarboxylic acid (TMDA).[2]

References

- 1. Lanthionine ketimine - Wikipedia [en.wikipedia.org]

- 2. An Overview of Sulfur-Containing Compounds Originating from Natural Metabolites: Lanthionine Ketimine and its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A cell-penetrating ester of the neural metabolite lanthionine ketimine stimulates autophagy through the mTORC1 pathway: Evidence for a mechanism of action with pharmacological implications for neurodegenerative pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lanthionine ketimine ester improves outcome in an MPTP-induced mouse model of Parkinson's disease via suppressions of CRMP2 phosphorylation and microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lanthionine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Biosynthesis of Lanthionine Ketimine via the Transsulfuration Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthionine ketimine (LK) is a naturally occurring sulfur-containing amino acid metabolite found predominantly in the mammalian brain and central nervous system.[1] Emerging research has highlighted its potential neuroprotective and therapeutic properties, sparking interest in its biosynthesis and pharmacological applications. This technical guide provides a comprehensive overview of the biosynthesis of lanthionine ketimine through an offshoot of the transsulfuration pathway, detailing the enzymatic reactions, quantitative data, and experimental protocols relevant to its study.

Core Biosynthetic Pathway

The biosynthesis of lanthionine ketimine involves a two-step enzymatic process that diverges from the canonical transsulfuration pathway. This alternative route utilizes enzymes with broad substrate specificities to produce lanthionine, which is subsequently converted to lanthionine ketimine.

Step 1: Lanthionine Synthesis by Cystathionine β-Synthase (CβS)

The initial step is the formation of lanthionine, catalyzed by the enzyme cystathionine β-synthase (CβS, EC 4.2.1.22). In its primary role in the transsulfuration pathway, CβS condenses homocysteine and serine to form cystathionine. However, CβS can also catalyze the condensation of L-cysteine with L-serine, or alternatively, the condensation of two L-cysteine molecules to produce lanthionine.[1]

Step 2: Lanthionine Ketimine Formation by Glutamine Transaminase K (GTK)

The lanthionine produced in the first step serves as a substrate for glutamine transaminase K (GTK, EC 2.6.1.64), also known as kynurenine aminotransferase I (KAT-I).[2] GTK is a pyridoxal 5'-phosphate (PLP)-dependent enzyme with broad substrate specificity.[3] It catalyzes the transamination of lanthionine, using an α-keto acid as an amino group acceptor, to form an unstable α-keto acid intermediate. This intermediate then undergoes a spontaneous intramolecular cyclization and dehydration to yield the stable cyclic imino acid, lanthionine ketimine.[4]

Quantitative Data

Quantitative analysis of lanthionine ketimine and its precursors is crucial for understanding its physiological roles and for the development of related therapeutics.

| Analyte | Tissue/Sample | Concentration | Reference |

| Lanthionine Ketimine (LK) | Human Cerebral Cortex | 1.1 ± 0.3 nmol/g | [3] |

| Cystathionine Ketimine (CK) | Human Cerebral Cortex | 2.3 ± 0.8 nmol/g | [3] |

Signaling Pathways and Experimental Workflows

Biosynthesis of Lanthionine Ketimine

The following diagram illustrates the enzymatic conversion of cysteine and serine to lanthionine ketimine via the transsulfuration pathway.

Experimental Workflow for LK Quantification

This diagram outlines a typical workflow for the quantification of lanthionine ketimine from biological samples.

Experimental Protocols

Chemical Synthesis of Lanthionine Ketimine

This protocol describes the synthesis of lanthionine ketimine from L-cysteine and 3-bromopyruvic acid.[1]

Materials:

-

L-cysteine hydrochloride

-

3-Bromopyruvic acid

-

Deionized water

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Filtration apparatus

-

Lyophilizer

Procedure:

-

Prepare separate aqueous solutions of L-cysteine hydrochloride and 3-bromopyruvic acid.

-

Slowly add the L-cysteine hydrochloride solution to the stirring 3-bromopyruvic acid solution at room temperature.

-

A precipitate will form. Continue stirring for a designated time (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Collect the precipitate by filtration.

-

Wash the precipitate thoroughly with deionized water to remove any unreacted starting materials and byproducts.

-

Dry the precipitate, for example, by lyophilization.

-

The dried lanthionine ketimine can be resolubilized in an aqueous medium by slow titration with a base such as NaOH.

Expression and Purification of Recombinant Human Cystathionine β-Synthase (CβS)

This protocol provides a general method for the expression and purification of recombinant human CβS, which can be adapted from various published procedures.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the human CβS gene

-

Luria-Bertani (LB) broth and agar plates with appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors)

-

Sonication or other cell disruption equipment

-

Centrifuge

-

Affinity chromatography resin (e.g., Ni-NTA for His-tagged protein)

-

Wash and elution buffers for chromatography

-

Dialysis tubing and buffer

Procedure:

-

Transform the CβS expression vector into a suitable E. coli strain.

-

Grow a starter culture and then inoculate a larger volume of LB broth.

-

Induce protein expression with an appropriate concentration of IPTG when the culture reaches a suitable optical density (e.g., OD600 of 0.6-0.8).

-

Continue to grow the culture for a specified time at a reduced temperature (e.g., 18-25°C) to enhance soluble protein expression.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and disrupt the cells (e.g., by sonication).

-

Clarify the lysate by centrifugation to remove cell debris.

-

Apply the supernatant to the equilibrated affinity chromatography column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the CβS protein with elution buffer.

-

Analyze the fractions by SDS-PAGE to assess purity.

-

Pool the pure fractions and dialyze against a suitable storage buffer.

Cystathionine β-Synthase (CβS) Activity Assay (H₂S Production)

While not a direct measure of lanthionine synthesis, this common assay measures a side reaction of CβS that is indicative of its activity with cysteine.

Principle: This assay measures the production of hydrogen sulfide (H₂S) from the CβS-catalyzed condensation of two cysteine molecules. The H₂S produced is then quantified using a lead sulfide precipitation method or a fluorescent probe.

Materials:

-

Purified CβS enzyme

-

L-cysteine

-

Pyridoxal 5'-phosphate (PLP)

-

Reaction buffer (e.g., Tris-HCl, pH 8.0)

-

Lead acetate solution or a fluorescent H₂S probe

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, PLP, and L-cysteine.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the purified CβS enzyme.

-

Incubate the reaction for a set period.

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

Detect the H₂S produced. For the lead sulfide method, add lead acetate and measure the absorbance of the resulting precipitate. For fluorescent methods, follow the probe manufacturer's instructions.

-

Calculate the enzyme activity based on a standard curve.

Glutamine Transaminase K (GTK) Activity Assay

This protocol outlines a general method for assaying GTK activity, which can be adapted for lanthionine as a substrate.

Principle: The assay measures the formation of the α-keto acid product of the transamination reaction. The product can be detected by derivatization with 2,4-dinitrophenylhydrazine (DNPH), which forms a colored hydrazone that can be measured spectrophotometrically.[3]

Materials:

-

Purified GTK enzyme

-

Lanthionine

-

An α-keto acid amino group acceptor (e.g., α-ketoglutarate)

-

Pyridoxal 5'-phosphate (PLP)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

2,4-Dinitrophenylhydrazine (DNPH) in HCl

-

Sodium hydroxide (NaOH) solution

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, PLP, lanthionine, and the α-keto acid acceptor.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the purified GTK enzyme.

-

Incubate for a defined time.

-

Stop the reaction and derivatize the α-keto acid product by adding DNPH solution.

-

After a further incubation, add NaOH to develop the color.

-

Measure the absorbance at the appropriate wavelength (e.g., 430 nm).

-

Determine the amount of product formed using a standard curve of the expected α-keto acid.

HPLC Analysis of Lanthionine Ketimine with PITC Derivatization

This protocol describes a method for the quantification of lanthionine ketimine in biological samples using pre-column derivatization with phenylisothiocyanate (PITC) followed by reversed-phase HPLC.

Materials:

-

Sample extract containing lanthionine ketimine

-

Phenylisothiocyanate (PITC)

-

Derivatization buffer (e.g., ethanol:water:triethylamine:PITC)

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase A (e.g., aqueous acetate buffer)

-

Mobile phase B (e.g., acetonitrile)

-

Lanthionine ketimine standard

Procedure:

-

Sample Preparation: Homogenize the biological tissue and precipitate proteins using a suitable acid (e.g., perchloric acid). Centrifuge and collect the supernatant.

-

Derivatization:

-

Dry an aliquot of the supernatant.

-

Add the derivatization buffer containing PITC.

-

Incubate at room temperature to allow the reaction to complete.

-

Dry the sample again to remove excess reagent.

-

Reconstitute the derivatized sample in the initial mobile phase.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the C18 column.

-

Elute the PITC-derivatized lanthionine ketimine using a gradient of mobile phase A and B.

-

Monitor the absorbance at a wavelength of 254 nm.

-

-

Quantification:

-

Generate a standard curve by derivatizing and analyzing known concentrations of lanthionine ketimine standard.

-

Determine the concentration of lanthionine ketimine in the sample by comparing its peak area to the standard curve.

-

Conclusion

The biosynthesis of lanthionine ketimine represents a fascinating intersection of the transsulfuration pathway and amino acid metabolism. Understanding the enzymes and reactions involved is critical for elucidating its physiological significance and for harnessing its therapeutic potential. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this promising endogenous metabolite. As research in this area continues, a more detailed picture of the regulation of LK biosynthesis and its role in health and disease will undoubtedly emerge.

References

- 1. Lanthionine ketimine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Substrate specificity of human glutamine transaminase K as an aminotransferase and as a cysteine S-conjugate β-lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview of Sulfur-Containing Compounds Originating from Natural Metabolites: Lanthionine Ketimine and its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid: A Technical Guide

Introduction

3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Its structure, incorporating a dihydrothiazine ring with two carboxylic acid moieties, suggests a range of chemical properties and potential biological activities. A thorough spectroscopic characterization is fundamental to confirming its molecular structure, assessing its purity, and understanding its chemical behavior. This guide provides a detailed overview of the expected spectroscopic features of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

| Property | Value |

| Molecular Formula | C₆H₇NO₄S[1][2] |

| Molecular Weight | 189.19 g/mol [1][2] |

| IUPAC Name | This compound[1] |

| CAS Number | 86360-62-5[1] |

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12-13 | Broad Singlet | 2H | -COOH |

| ~7.0-8.0 | Broad Singlet | 1H | -NH |

| ~6.5 | Singlet | 1H | C=CH |

| ~4.0 | Triplet | 1H | -CH(COOH)- |

| ~3.2 | Doublet of Doublets | 2H | -S-CH₂- |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~172 | -COOH (C3) |

| ~168 | -COOH (C5) |

| ~130 | =C-COOH |

| ~120 | =CH-S |

| ~55 | -CH(COOH)- |

| ~30 | -S-CH₂- |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300-2500 | Strong, Broad | O-H Stretch | Carboxylic Acid |

| 3350-3310 | Medium | N-H Stretch | Secondary Amine |

| 3100-3000 | Medium | C-H Stretch | Alkene (sp²) |

| 3000-2850 | Medium | C-H Stretch | Alkane (sp³) |

| ~1710 | Strong | C=O Stretch | Carboxylic Acid |

| 1680-1640 | Medium | C=C Stretch | Alkene |

| 1335-1250 | Strong | C-N Stretch | Aromatic-like Amine |

| 1320-1000 | Strong | C-O Stretch | Carboxylic Acid |

| 910-665 | Strong, Broad | N-H Wag | Secondary Amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electrospray Ionization (ESI) would be a suitable technique.

Expected Mass Spectrometry Data

| Ionization Mode | Expected m/z | Ion |

| ESI (+) | 190.0171 | [M+H]⁺ |

| ESI (-) | 188.0022 | [M-H]⁻ |

Experimental Protocols

NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be performed to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Protocol

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Ensure the ATR crystal is clean before sample placement.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is generated.

Mass Spectrometry

Electrospray Ionization (ESI) Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute an aliquot of this solution to the low µg/mL or ng/mL range.

-

Instrument Setup: The mass spectrometer is coupled to a liquid chromatography system or a direct infusion pump. The ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) are optimized for the analyte.

-

Data Acquisition: The sample solution is introduced into the ESI source. The mass analyzer is set to scan a relevant m/z range to detect the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge ratio of the molecular ion and any significant fragment ions.

Workflow and Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound.

References

The Discovery and Isolation of Lanthionine Ketimine from Bovine Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthionine Ketimine (LK) is an endogenous sulfur-containing amino acid metabolite identified in the mammalian central nervous system.[1] Initially considered a metabolic byproduct, recent research has illuminated its significant neurotrophic and neuroprotective properties, sparking interest in its potential as a therapeutic agent for neurodegenerative diseases.[2][3] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Lanthionine Ketimine from bovine brain tissue. It details the experimental protocols for membrane preparation, radioligand binding assays, and the identification of its binding partners. Furthermore, this document summarizes key quantitative data and visualizes the biosynthetic and signaling pathways associated with this intriguing molecule.

Discovery and Biosynthesis

Lanthionine Ketimine was first identified as a natural metabolite in the bovine brain by Dorianno Cavallini and his colleagues.[1] It is formed through the transsulfuration pathway, where the enzyme cystathionine-β-synthase, in an alternative reaction, condenses two molecules of cysteine to form lanthionine.[1][2] Subsequently, lanthionine undergoes transamination, catalyzed by glutamine transaminase K, to yield the cyclic thioether, Lanthionine Ketimine.[4]

References

- 1. Lanthionine ketimine - Wikipedia [en.wikipedia.org]

- 2. Emerging Biological Importance of Central Nervous System Lanthionines | MDPI [mdpi.com]

- 3. Lanthionine ketimine ester promotes locomotor recovery after spinal cord injury by reducing neuroinflammation and promoting axon growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Overview of Sulfur-Containing Compounds Originating from Natural Metabolites: Lanthionine Ketimine and its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Lanthionine Ketimine Derivatives: A Deep Dive into their Neurotrophic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Lanthionine ketimine (LK) and its derivatives, particularly the cell-permeable lanthionine ketimine ethyl ester (LKE), have emerged as promising compounds with significant neurotrophic and neuroprotective properties.[1] This technical guide provides a comprehensive overview of the current understanding of LK derivatives, focusing on their mechanism of action, experimental validation, and potential therapeutic applications in neurodegenerative diseases. This document details the key signaling pathways involved, provides structured quantitative data from seminal studies, and outlines detailed experimental protocols for researchers seeking to investigate these compounds further.

Introduction

Lanthionine ketimine is a naturally occurring sulfur-containing amino acid metabolite found in the mammalian brain.[2] While its endogenous function is still under investigation, synthetic derivatives have been shown to exert potent neurotrophic effects, promoting neuronal survival, neurite outgrowth, and offering protection against various neurotoxic insults.[3][4] These properties have positioned LK derivatives as attractive candidates for the development of novel therapeutics for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and spinal cord injury.[2][5]

Mechanism of Action: Key Signaling Pathways

The neurotrophic effects of lanthionine ketimine derivatives are believed to be mediated through interactions with key intracellular signaling pathways that regulate neuronal structure and function. Two prominent pathways have been identified: the Collapsin Response Mediator Protein 2 (CRMP2) pathway and the mTOR pathway.

CRMP2 Signaling Pathway

CRMP2 is a crucial protein involved in axonal guidance, neurite outgrowth, and microtubule dynamics.[6] Lanthionine ketimine has been shown to bind to CRMP2, modulating its activity and influencing cytoskeletal organization.[7] It is proposed that by interacting with CRMP2, LK derivatives can promote neuronal process extension and stability.

Figure 1: LKE interaction with the CRMP2 signaling pathway.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[8] Studies have indicated that LKE can stimulate autophagy, a cellular recycling process, by modulating the mTORC1 signaling pathway.[3] This action is thought to contribute to the neuroprotective effects of LKE by clearing aggregated proteins and damaged organelles.

Figure 2: LKE-mediated modulation of the mTOR signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro and in vivo studies investigating the neurotrophic potential of lanthionine ketimine derivatives.

Table 1: In Vitro Neuroprotective Effects of LKE

| Cell Line | Insult | LKE Concentration | Outcome | Reference |

| SH-SY5Y | Spontaneous cell death | 10-100 µM | Dose-dependent reduction in cell death | [1][9] |

| SH-SY5Y | Glutamate Excitotoxicity | 50 µM | Significant reduction in cell death and reactive oxygen species | [1][9] |

| Primary Cerebellar Granule Neurons | Spontaneous cell death | 10-100 µM | Dose-dependent reduction in cell death | [1][9] |

Table 2: In Vitro Neuritogenic Effects of LKE

| Cell Line | LKE Concentration | Outcome | Reference |

| Undifferentiated SH-SY5Y | 10-100 µM | Increased neurite number and length | [1][9] |

| Primary Neurons | 10-100 µM | Increased process numbers and lengths | [1][9] |

Table 3: In Vivo Efficacy of LKE in a Mouse Model of Alzheimer's Disease (3xTg-AD)

| Treatment | Cognitive Outcome | Pathological Outcome | Reference |

| LKE | Substantially diminished cognitive decline | Reduced amyloid-β deposition and phospho-Tau accumulation; Reduced microglial density | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of lanthionine ketimine derivatives.

Synthesis of Lanthionine Ketimine Ethyl Ester (LKE)

A common method for synthesizing LKE involves the condensation of L-cysteine ethyl ester hydrochloride with 3-bromopyruvic acid in an aqueous solution.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. Lanthionine ketimine ester improves outcome in an MPTP-induced mouse model of Parkinson's disease via suppressions of CRMP2 phosphorylation and microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A cell-penetrating ester of the neural metabolite lanthionine ketimine stimulates autophagy through the mTORC1 pathway: Evidence for a mechanism of action with pharmacological implications for neurodegenerative pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Transcriptional, Behavioral and Biochemical Profiling in the 3xTg-AD Mouse Model Reveals a Specific Signature of Amyloid Deposition and Functional Decline in Alzheimer’s Disease [frontiersin.org]

- 5. A longitudinal multimodal in vivo molecular imaging study of the 3xTg-AD mouse model shows progressive early hippocampal and taurine loss - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lanthionine ketimine ethyl ester partially rescues neurodevelopmental defects in unc-33 (DPYSL2/CRMP2) mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the CRMP2 activator lanthionine ketimine ethyl ester on oligodendrocyte progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective and neurotrophic effects of Lanthionine Ketimine Ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lanthionine Ketimine Ethyl Ester Accelerates Remyelination in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Lanthionine Ketimine: A Pivotal Modulator of Central Nervous System Metabolism and a Promising Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthionine Ketimine (LK) is an endogenous sulfur-containing amino acid metabolite found in the mammalian central nervous system (CNS). Historically considered a metabolic byproduct of the transsulfuration pathway, emerging evidence has repositioned LK and its synthetic cell-permeable derivative, Lanthionine Ketimine Ethyl Ester (LKE), as critical players in CNS homeostasis and neuroprotection. This technical guide provides a comprehensive overview of LK's role in CNS metabolism, its mechanisms of action, and its therapeutic potential. We present quantitative data on its effects, detailed experimental protocols for its study, and visual representations of its associated signaling pathways to serve as a valuable resource for the scientific community.

Introduction

Lanthionine Ketimine is a naturally occurring cyclic thioether synthesized in the brain from Lanthionine, which itself is an alternative product of the transsulfuration pathway enzyme cystathionine-β-synthase (CβS).[1][2] While present at nanomolar concentrations in the brain, LK exhibits high-affinity binding to neuronal membranes, suggesting a specific biological role.[2] Its synthetic, more bioavailable derivative, Lanthionine Ketimine Ethyl Ester (LKE), has demonstrated potent neurotrophic, neuroprotective, and anti-inflammatory properties in a variety of in vitro and in vivo models of neurological disease, positioning it as a promising lead compound for drug development.[3][4]

Biosynthesis and Endogenous Levels

LK is formed through a series of enzymatic reactions originating from the transsulfuration pathway.

Biosynthesis Pathway

The synthesis of LK begins with the CβS-catalyzed condensation of two molecules of cysteine to form lanthionine, or the condensation of cysteine and serine.[1] Subsequently, lanthionine undergoes transamination, a reaction catalyzed by glutamine transaminase K (GTK), also known as kynurenine aminotransferase-1 (KAT-1), to yield an intermediate that spontaneously cyclizes to form Lanthionine Ketimine.[5][6]

Quantitative Data on Endogenous Levels and Binding

The following table summarizes key quantitative data regarding the endogenous presence and binding characteristics of Lanthionine Ketimine in the mammalian brain.

| Parameter | Value | Species/Tissue | Reference(s) |

| Concentration | ~1 nmol/g tissue | Mammalian Brain | [2] |

| Binding Affinity (Kd) | 58 ± 14 nM | Bovine Brain Membranes | [2] |

| Binding Site Concentration | 260 ± 12 fmol/mg protein | Bovine Brain Membranes | [7] |

Mechanisms of Action

The neuroprotective and neurotrophic effects of LK and LKE are attributed to their interaction with several key intracellular proteins and modulation of critical signaling pathways.

Interaction with Collapsin Response Mediator Protein 2 (CRMP2)

A primary binding partner of LK is Collapsin Response Mediator Protein 2 (CRMP2), a protein crucial for neuronal development, axonal guidance, and microtubule dynamics.[3] LK's interaction with CRMP2 is thought to modulate its function, influencing neurite outgrowth and providing neuroprotection.[3] LKE has been shown to alter the phosphorylation state of CRMP2, a key regulatory mechanism for its activity.[3]

Modulation of the mTORC1 Signaling Pathway

LKE has been demonstrated to stimulate autophagy by inhibiting the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[8][9] This effect is mediated, at least in part, through its interaction with CRMP2, which appears to influence the subcellular localization of mTORC1.[8][9]

References

- 1. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain [jove.com]

- 2. Lanthionine ketimine - Wikipedia [en.wikipedia.org]

- 3. A derivative of the brain metabolite lanthionine ketimine improves cognition and diminishes pathology in the 3 × Tg-AD mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. youtube.com [youtube.com]

- 6. An Overview of Sulfur-Containing Compounds Originating from Natural Metabolites: Lanthionine Ketimine and its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Biological Frontier of 3,4-Dihydroxy-trans-cinnamic Acid: An Initial Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3,4-dihydroxy-trans-cinnamic acid (3,4-DHTCA), more commonly known as caffeic acid, is a ubiquitous phenolic compound synthesized by a vast array of plant species.[1] Found in everyday consumables such as coffee, fruits, vegetables, tea, and wine, this natural product has garnered significant scientific attention for its diverse pharmacological properties.[2][3] As a prominent member of the hydroxycinnamic acid subgroup of polyphenols, caffeic acid's biological activities are largely attributed to its potent antioxidant capabilities, stemming from its unique chemical structure.[1][2] This technical guide provides a comprehensive overview of the initial studies on the biological activity of 3,4-DHTCA, presenting key quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.

Core Biological Activities and Quantitative Data

Initial research has illuminated the multifaceted therapeutic potential of 3,4-DHTCA, primarily focusing on its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[3] These activities are underpinned by its ability to modulate various cellular and molecular pathways.

Antioxidant Activity

The hallmark of caffeic acid's biological profile is its profound antioxidant activity. Its chemical structure, featuring a catechol group and an α,β-unsaturated carboxylic acid chain, enables it to effectively scavenge a variety of oxidizing radicals.[1] This capacity to neutralize free radicals is central to its protective effects against oxidative stress-related damage.

Anticancer Properties

Extensive in vitro studies have demonstrated the cytotoxic effects of caffeic acid against a range of cancer cell lines. Its anticancer mechanisms are multifaceted, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and cell cycle arrest.[4][5] The efficacy of caffeic acid as a cytotoxic agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cancer cell growth.

Table 1: IC50 Values of 3,4-Dihydroxy-trans-cinnamic Acid (Caffeic Acid) in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (µM) | Incubation Time (hours) |

| Lung Cancer | A549 | 25 | Not Specified |

| Pancreatic Cancer | AsPC1 | 42.47 | Not Specified |

| Pancreatic Cancer | BxPC3 | 46.58 | Not Specified |

| Fibrosarcoma | HT-1080 | 30 | Not Specified |

| Breast Cancer | MDA-MB-231 | 151 | Not Specified |

| Cervical Cancer | HeLa | ~2000 | 24 |

| Cervical Cancer | CaSki | 220 ± 18.03 | 24 |

| Cervical Cancer | SiHa | 157 ± 15.28 | 24 |

| Cervical Cancer | C33A | 40 ± 3.21 | 24 |

| Prostate Cancer | PC-3 | 9.0 | Not Specified |

| Prostate Cancer | LNCaP | 11.5 | Not Specified |

| Colon Cancer | HT-29 | >80 | Up to 96 |

Data compiled from multiple sources.[4][6]

Anti-inflammatory Effects

Caffeic acid exhibits significant anti-inflammatory properties by modulating key inflammatory pathways.[3] It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response.[5] For instance, studies on human keratinocyte cell lines have shown that related hydroxycinnamic acids can reduce the secretion and mRNA expression levels of interleukins (IL-6, IL-8) and various chemokines.[7][8] This is achieved, in part, through the inhibition of signaling pathways such as NF-κB.[7]

Neuroprotective Potential

Emerging research highlights the neuroprotective effects of caffeic acid, suggesting its potential in mitigating the progression of neurodegenerative diseases like Alzheimer's and Parkinson's.[9] Its neuroprotective mechanisms are linked to its ability to reduce oxidative stress and inflammation within the brain. Studies have shown that caffeic acid can protect neurons from amyloid-beta-induced toxicity by inhibiting the elevation of cytosolic calcium concentration, glutamate release, reactive oxygen species (ROS) generation, and caspase-3 activation.[10]

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the biological activities of 3,4-DHTCA.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

3,4-DHTCA stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of 3,4-DHTCA for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (solvent only).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Dissolution: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[6]

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC binding buffer

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells after treatment and wash with cold PBS.

-

Staining: Resuspend the cell pellet in Annexin V-FITC binding buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.[4]

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels.

Materials:

-

Cell lysates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary and HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse treated cells and determine the protein concentration.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[6]

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

Materials:

-

3,4-DHTCA solutions of varying concentrations

-

DPPH solution in methanol

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the DPPH solution and different concentrations of 3,4-DHTCA.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Calculation: The scavenging activity is calculated as the percentage of DPPH discoloration. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[11]

Key Signaling Pathways Modulated by 3,4-DHTCA

The biological activities of 3,4-DHTCA are mediated through its interaction with several key intracellular signaling pathways.

References

- 1. Chemical and Pharmacological Aspects of Caffeic Acid and Its Activity in Hepatocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ffhdj.com [ffhdj.com]

- 3. Therapeutic Implications of Caffeic Acid in Cancer and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Therapeutic Implications of Caffeic Acid in Cancer and Neurological Diseases: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 6. benchchem.com [benchchem.com]

- 7. 3,4,5‑Trihydroxycinnamic acid exerts anti‑inflammatory effects on TNF‑α/IFN‑γ‑stimulated HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells | Semantic Scholar [semanticscholar.org]

- 9. Experimental Evidence of Caffeic Acid's Neuroprotective Activity in Alzheimer's Disease: In Vitro, In Vivo, and Delivery-Based Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3,4-dihydroxybenzoic acid from Smilacis chinae rhizome protects amyloid beta protein (25-35)-induced neurotoxicity in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Lanthionine Ketimine Ester (LKE) Treatment in Alzheimer's Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Lanthionine Ketimine Ester (LKE) in preclinical Alzheimer's disease (AD) research, specifically focusing on the 3xTg-AD mouse model. The protocols outlined below are based on published studies and are intended to serve as a guide for researchers investigating the therapeutic potential of LKE.

Introduction

Lanthionine Ketimine (LK) is a naturally occurring sulfur amino acid metabolite found in the brain. Its cell-permeable derivative, Lanthionine Ketimine Ester (LKE), has demonstrated significant neurotrophic, neuroprotective, and anti-inflammatory properties in various models of neurodegenerative diseases.[1][2] In the context of Alzheimer's disease, studies using the 3xTg-AD mouse model have shown that LKE treatment can mitigate cognitive decline and reduce the pathological hallmarks of the disease, including amyloid-beta (Aβ) deposition and hyperphosphorylated tau accumulation.[1] The proposed mechanism of action involves the modulation of collapsin response mediator protein 2 (CRMP2), a protein involved in microtubule dynamics and axonal transport, as well as the stimulation of autophagy.[1][2]

Data Presentation: Summary of LKE Efficacy in 3xTg-AD Mice

The following tables summarize the key quantitative findings from studies investigating the effects of chronic LKE treatment in the 3xTg-AD mouse model.

| Behavioral Outcome (Cognitive Function) | Treatment Group | Result | Statistical Significance |

| Morris Water Maze | 3xTg-AD + Vehicle | Impaired spatial learning and memory | - |

| (Escape Latency) | 3xTg-AD + LKE | Significantly improved performance | p < 0.05 |

| Wild-Type | Normal performance | - | |

| Y-Maze | 3xTg-AD + Vehicle | Reduced spontaneous alternation | - |

| (Spontaneous Alternation) | 3xTg-AD + LKE | Increased spontaneous alternation | p < 0.05 |

| Wild-Type | Normal alternation | - |

| Neuropathological Outcome | Treatment Group | Result | Statistical Significance |

| Amyloid-β Plaque Burden | 3xTg-AD + Vehicle | High Aβ plaque load in hippocampus and cortex | - |

| (Immunohistochemistry) | 3xTg-AD + LKE | Substantial reduction in Aβ deposition | p < 0.01 |

| Phospho-Tau Levels (AT8) | 3xTg-AD + Vehicle | Elevated levels of hyperphosphorylated tau | - |

| (Immunohistochemistry) | 3xTg-AD + LKE | Significant decrease in phospho-tau accumulation | p < 0.05 |

| Microglial Activation (Iba1) | 3xTg-AD + Vehicle | Increased density of activated microglia | - |

| (Immunohistochemistry) | 3xTg-AD + LKE | Reduced density of Iba1-positive microglia | p < 0.05 |

| CRMP2 Phosphorylation | 3xTg-AD + Vehicle | Altered CRMP2 phosphorylation state | - |

| (Western Blot) | 3xTg-AD + LKE | Normalization of CRMP2 phosphorylation | p < 0.05 |

Mandatory Visualizations

References

Application Notes and Protocols for Investigating Neuroprotection in Stroke Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for administering potential neuroprotective compounds, with a focus on substances that may be designated as "LKE," to investigate their efficacy in preclinical stroke models. Due to the ambiguity of the abbreviation "LKE," this document draws upon established protocols for promising neuroprotective agents with similar characteristics, namely Ligustilide (LIG) and L-kynurenine , which are actively researched in the context of ischemic stroke.

Introduction

Ischemic stroke remains a leading cause of long-term disability and mortality worldwide. Neuroprotective strategies aim to salvage threatened brain tissue in the ischemic penumbra by intervening in the pathophysiological cascade initiated by cerebral ischemia. This protocol outlines the administration of a test compound, referred to as LKE, in a rodent model of focal cerebral ischemia to assess its neuroprotective potential. The methodologies described herein are based on common practices in preclinical stroke research and can be adapted for various investigational compounds.

Experimental Models and Endpoints

The most widely used preclinical model for focal ischemic stroke is the transient Middle Cerebral Artery Occlusion (tMCAO) model in rodents, which mimics the occlusion and subsequent reperfusion seen in many human strokes. Key endpoints for assessing neuroprotection include:

-

Infarct Volume: Quantification of the extent of brain tissue damage.

-

Neurological Deficit Scoring: Behavioral tests to assess functional recovery.

-

Molecular Markers: Analysis of biomarkers associated with apoptosis, inflammation, and neuronal damage.

Detailed Experimental Protocols

Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rats

The tMCAO model induces a reproducible ischemic injury in the territory of the middle cerebral artery.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

-

4-0 silicone-coated nylon monofilament

-

Heating pad to maintain body temperature

Procedure:

-

Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

-

Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the CCA.

-

Insert the 4-0 monofilament through the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the origin of the MCA.

-

After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

-

Suture the incision and allow the animal to recover.

Administration of LKE (Test Compound)

The route, dosage, and timing of administration are critical variables in neuroprotection studies. The following protocols are based on studies with Ligustilide and L-kynurenine.

Protocol A: Intraperitoneal (i.p.) Administration (based on L-kynurenine and Ligustilide studies)

-

Compound Preparation: Dissolve LKE in a suitable vehicle (e.g., saline, DMSO).

-

Dosage: Based on preclinical studies with similar compounds, a dose range of 20-300 mg/kg can be explored. Dose-response studies are recommended.[1][2][3]

-

Timing: Administer the first dose at the onset of reperfusion or shortly after. Subsequent doses can be administered at 24-hour intervals for a specified duration (e.g., 3 days).[1][4]

Protocol B: Intragastric (i.g.) Administration (based on Ligustilide studies)

-

Compound Preparation: Formulate LKE for oral gavage.

-

Dosage: A typical dose for Ligustilide is around 40 mg/kg.[1]

-

Timing: Administer daily following the ischemic insult.[5]

Assessment of Neuroprotective Efficacy

3.3.1. Infarct Volume Measurement

-

At a predetermined time point (e.g., 24 or 72 hours post-MCAO), euthanize the animals and harvest the brains.

-

Slice the brain into 2 mm coronal sections.

-

Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white.

-

Capture images of the stained sections and quantify the infarct volume using image analysis software.

3.3.2. Neurological Deficit Scoring

Perform behavioral tests at various time points post-MCAO to assess functional deficits and recovery.

-

Modified Neurological Severity Score (mNSS): This is a composite score evaluating motor, sensory, reflex, and balance functions. Scores range from 0 (normal) to 18 (maximal deficit).[6][7]

-

Bederson Scale: A simpler scale (0-3 or 0-5) that assesses forelimb flexion, resistance to lateral push, and circling behavior.[7]

-

Rotarod Test: Measures motor coordination and balance.[4]

-

Open-Field Test: Assesses locomotor activity.[4]

3.3.3. Molecular Marker Analysis

Analyze brain tissue or serum for biomarkers of neuroprotection.

-

Western Blotting: To quantify the expression of proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3, Caspase-9), inflammation (e.g., TNF-α, IL-6, NF-κB), and cell survival pathways (e.g., p-Akt, p-ERK).[4][8][9][10]

-

ELISA: To measure the levels of specific markers like VEGF and brain-derived neurotrophic factor (BDNF).[5][11]

-

Immunohistochemistry: To visualize the localization of specific proteins in brain sections.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups (e.g., Sham, Vehicle Control, LKE-treated).

Table 1: Effect of LKE on Infarct Volume

| Treatment Group | N | Infarct Volume (mm³) | % Reduction vs. Vehicle |

| Sham | 10 | 0 | - |

| Vehicle Control | 10 | 164 ± 13 | - |

| LKE (20 mg/kg) | 10 | 129 ± 19 | 21.3% |

| LKE (40 mg/kg) | 10 | 79 ± 18* | 51.8% |

| LKE (300 mg/kg) | 10 | Significantly Reduced | - |

Note: Data presented here are hypothetical and based on representative findings for neuroprotective agents like high-dose aspirin and L-kynurenine.[2][3][12] A significant reduction in infarct volume is a primary indicator of neuroprotection.

Table 2: Effect of LKE on Neurological Deficit Scores (mNSS)

| Treatment Group | N | mNSS Score (24h) | mNSS Score (72h) | mNSS Score (5 days) |

| Sham | 10 | 0 | 0 | 0 |

| Vehicle Control | 10 | 12.5 ± 1.2 | 10.8 ± 1.5 | Significantly Higher |

| LKE (10 mg/kg) | 10 | 9.8 ± 1.0 | 7.5 ± 1.1 | Significantly Lower |

| LKE (20 mg/kg) | 10 | 8.5 ± 0.9 | 6.2 ± 0.8 | Significantly Lower |